molecular formula C12H15NO2 B2825931 1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2185980-53-2

1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2825931
CAS No.: 2185980-53-2
M. Wt: 205.257
InChI Key: JTLRYTSQHQCLMY-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one is an organic compound that features a furan ring attached to a piperidine ring, which is further connected to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-acetylfuran with piperidine derivatives under acidic conditions. One common method includes the use of 1-M hydrochloric acid in acetic acid solution . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvent-free conditions can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • 1-[(Furan-2-yl)carbonyl]piperidin-4-one
  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
  • N-(3-Phenylpropenoyl)piperidine

Uniqueness: 1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both furan and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(furan-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-12(14)13-7-5-10(6-8-13)11-4-3-9-15-11/h2-4,9-10H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLRYTSQHQCLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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